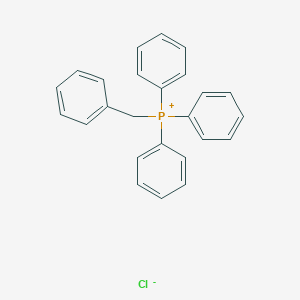

Benzyltriphenylphosphonium chloride

Description

What is Benzyltriphenylphosphonium chloride?

this compound is also known as BeTPC, is a white to off-white powder, its chemical formula is C25H22ClP.BzTPPCl and TPP-ZC.Uses of this compound

Benzyltriphenylphosphonium is used as the accelerator of the Bisphenol AF curing system for fluoroelastomer. Also used as phase-transfer catalysts in the synthesis of certain organic compounds. Also used in the synthesis of novel substituted cis-stilbene derivatives which display antimicrobial activity. Catonium BeTPC (this compound) is the name of a quaternary salt of phosphonium that is mostly employed in organic synthesis as a witting agent and to act as a catalyst for the transfer of phase for the production of fluoroelastomers as well as printing inks. It is highly absorbable in both water as well as solvents that are polarizable.As compared to imidazoles, amines and the quaternary ammonium salts CatOnium BeTPC features considerable better temperature stability and latency. Additionally, it has a low smell, minimal coloration and controlled reaction.It reduces or eliminates adverse reactions and makes longer straighter chains of epoxy that have a distinct molecular weight distribution.Properties

IUPAC Name |

benzyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFRYJRPHFMVBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051566 | |

| Record name | Benzyltriphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder; [MSDSonline] | |

| Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1100-88-5 | |

| Record name | Benzyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriphenylphosphonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5533HY8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyltriphenylphosphonium (B107652) chloride, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its application in the Wittig reaction.

Chemical Identity and Properties

Benzyltriphenylphosphonium chloride, a quaternary phosphonium (B103445) salt, is a key reagent in organic chemistry, primarily utilized for the synthesis of alkenes via the Wittig reaction.[1][2] It also serves as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1100-88-5[5][6] |

| Molecular Formula | C₂₅H₂₂ClP[3][6] |

| Molecular Weight | 388.87 g/mol [3][7] |

| IUPAC Name | benzyl(triphenyl)phosphanium chloride[8] |

| InChI Key | USFRYJRPHFMVBZ-UHFFFAOYSA-M[2] |

| Synonyms | Triphenyl(phenylmethyl)phosphonium chloride, BTPPC[1][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder/crystalline solid[8][9][10] |

| Melting Point | ~337 °C (decomposes)[5][11] |

| Solubility | Soluble in water and alcohol.[3][12] Insoluble in acetone.[3] |

| Stability | Stable under normal conditions.[9] Hygroscopic and sensitive to light.[3][9][13][14] |

| Storage | Store at ≤ 20°C under an inert atmosphere.[9][15] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H300 | Fatal if swallowed[7][8] |

| H330 | Fatal if inhaled[3][8] |

| H318 | Causes serious eye damage[3][8] |

| H335 | May cause respiratory irritation[3][14] |

| H372 | Causes damage to organs through prolonged or repeated exposure[16] |

| H410 | Very toxic to aquatic life with long lasting effects[3][16] |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear personal protective equipment, including gloves, safety goggles, and a lab coat.[16][17]

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[9][13]

Experimental Protocols

This compound is a cornerstone of the Wittig reaction. Below are detailed protocols for its preparation and use in a typical Wittig olefination.

3.1. Synthesis of this compound

This protocol outlines the preparation of the phosphonium salt from triphenylphosphine (B44618) and benzyl (B1604629) chloride.[18][19][20]

Materials:

-

Triphenylphosphine

-

Benzyl chloride

-

Acetonitrile (B52724) or Toluene

-

Sodium iodide (catalyst, optional)

-

Diethyl ether (for washing)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in acetonitrile or toluene.

-

Add benzyl chloride (1.0 eq) and a catalytic amount of sodium iodide.[21]

-

Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring. A white solid may form during this time.[20][21]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Further cool the mixture in an ice bath to promote complete precipitation of the product.[21]

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any unreacted starting materials.[21]

-

Dry the resulting this compound in a vacuum oven.

3.2. Wittig Reaction: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol details the reaction of this compound with 9-anthraldehyde (B167246) to form an alkene.[22][23]

Materials:

-

This compound

-

9-Anthraldehyde

-

50% (w/w) aqueous sodium hydroxide (B78521) (NaOH)

-

Water

-

Anhydrous sodium sulfate

-

1-Propanol (B7761284) (for recrystallization)

-

Reaction vessel with a stirrer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine this compound (1.1 eq) and 9-anthraldehyde (1.0 eq).[22]

-

Add dichloromethane as the solvent and stir the mixture vigorously.[22]

-

Slowly add 50% aqueous sodium hydroxide dropwise to the stirring mixture. The formation of the ylide is often indicated by a color change.[22][24]

-

Continue to stir the reaction mixture vigorously for 30 minutes at room temperature.[22]

-

After 30 minutes, transfer the mixture to a separatory funnel.

-

Dilute with water and dichloromethane, then separate the organic layer.[22]

-

Extract the aqueous layer with additional dichloromethane to ensure complete recovery of the product.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[22]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a minimal amount of hot 1-propanol to yield the pure alkene product.[22][24]

Visualized Mechanisms and Workflows

4.1. The Wittig Reaction Signaling Pathway

The Wittig reaction proceeds through a well-defined mechanism involving the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1100-88-5 | Benchchem [benchchem.com]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. This compound | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1100-88-5 [chemicalbook.com]

- 10. CAS 1100-88-5: this compound [cymitquimica.com]

- 11. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. This compound CAS#: 1100-88-5 [m.chemicalbook.com]

- 16. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Solved benzyl chloride this compound | Chegg.com [chegg.com]

- 22. d.web.umkc.edu [d.web.umkc.edu]

- 23. youtube.com [youtube.com]

- 24. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Benzyltriphenylphosphonium Chloride: Structure, Properties, and Applications in Chemical Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriphenylphosphonium (B107652) chloride (BTPPC) is a quaternary phosphonium (B103445) salt that has established itself as a versatile and indispensable reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to phosphorus ylides for the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes. Furthermore, its application as a phase transfer catalyst has broadened its scope in facilitating reactions between immiscible phases. This technical guide provides a comprehensive overview of the structure, molecular weight, and physicochemical properties of benzyltriphenylphosphonium chloride. It details experimental protocols for its application in the Wittig reaction and explores its significance in the synthesis of biologically active molecules, including antimicrobial stilbene (B7821643) derivatives and inhibitors of ADAM-TS4 and ADAM-TS5 for the treatment of osteoarthritis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Structure and Molecular Weight

This compound is an organic salt consisting of a positively charged phosphonium cation and a chloride anion. The cation features a benzyl (B1604629) group and three phenyl groups attached to a central phosphorus atom.

Molecular Formula: C₂₅H₂₂ClP[1][2]

Molecular Weight: 388.87 g/mol [1][2]

Chemical Structure:

-

SMILES: [Cl-].C(c1ccccc1)--INVALID-LINK--(c3ccccc3)c4ccccc4

-

InChI: 1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | ≥300 °C (lit.) | [4] |

| Solubility | Soluble in water and alcohol. Insoluble in acetone. | |

| Density | 1.18 g/cm³ (at 20 °C) | [1][5] |

| Vapor Pressure | 0.1 hPa | [5] |

| Flash Point | 300 °C | [5] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [1][3] |

| Incompatibilities | Strong oxidizing agents. | [1][5] |

Applications in Organic Synthesis

This compound is a cornerstone reagent in several pivotal organic transformations, most notably the Wittig reaction and phase transfer catalysis.

The Wittig Reaction: A Premier Tool for Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This compound is a common precursor for the generation of the required ylide. The general workflow involves the deprotonation of the phosphonium salt by a strong base to form the ylide, which then reacts with a carbonyl compound.

This protocol details the synthesis of trans-stilbene (B89595) from benzaldehyde (B42025) and this compound.

Materials:

-

This compound

-

Benzaldehyde

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% aqueous sodium hydroxide (B78521) (NaOH)

-

Water (H₂O)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

95% Ethanol

-

Iodine (I₂)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.

-

Ylide Formation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral.

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Isomerization: Decant the dried dichloromethane solution into a 25 mL round-bottom flask and add a catalytic amount of iodine (0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to facilitate the isomerization of the initially formed (Z)-stilbene to the more stable (E)-stilbene (trans-stilbene).

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.

-

Isolation: Cool the solution to room temperature and then in an ice-water bath to induce crystallization. Collect the crystals by vacuum filtration.

References

Synthesis and preparation of Benzyltriphenylphosphonium chloride

An In-depth Technical Guide to the Synthesis and Preparation of Benzyltriphenylphosphonium (B107652) Chloride

Introduction

Benzyltriphenylphosphonium chloride (BTPPC) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis.[1] Its primary applications include serving as a precursor to phosphorus ylides for the Wittig reaction, a powerful method for alkene synthesis.[2][3][4] It also functions as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][5] This guide provides a comprehensive overview of the synthesis of BTPPC, focusing on its reaction mechanism, detailed experimental protocols, and purification strategies.

Reaction Mechanism and Principles

The synthesis of this compound is achieved through the reaction of triphenylphosphine (B44618) and benzyl (B1604629) chloride.[2] This transformation proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6][7] In this concerted, single-step reaction, the triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon center of benzyl chloride.[5][6][7] Simultaneously, the chloride ion is displaced as the leaving group, resulting in the formation of the phosphonium salt.[6]

// Reactants TPP [label="Triphenylphosphine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; BC [label="Benzyl Chloride\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product BTPPC [label="Benzyltriphenylphosphonium\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Transition State TS [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway {rank=same; TPP; BC;} TPP -> TS [label="Attack", color="#34A853"]; BC -> TS [color="#34A853"]; TS -> BTPPC [label="Formation", color="#EA4335"]; } /dot Caption: S(_N)2 reaction pathway for BTPPC synthesis.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, varying in solvent, temperature, and reaction time.

Protocol 1: Synthesis using Chloroform (B151607)

This method utilizes chloroform as the reaction solvent under reflux conditions.[8]

-

Combine 3.0 g (0.024 mol) of benzyl chloride and 6.2 g (0.024 mol) of triphenylphosphine in a 50 mL round-bottom flask.[8]

-

Add 20 mL of chloroform to the flask.[8]

-

Fit the flask with a reflux condenser and a drying tube.[8]

-

Heat the mixture under reflux using a water bath for 2-3 hours.[8]

-

After the reaction is complete, remove the reflux condenser and evaporate the chloroform.[8]

-

Add 5 mL of xylene to the flask, mix thoroughly, and collect the solid product by vacuum filtration.[8]

-

Wash the collected crystals with a small amount of dichloromethane.[8]

-

Dry the product in an oven at 110°C for 1 hour to yield the final product.[8]

Protocol 2: Synthesis using Acetonitrile (B52724) with Catalyst

This procedure employs acetonitrile as the solvent and sodium iodide as a catalyst.[3]

-

Place 0.81 g of triphenylphosphine in a 25 mL round-bottom flask.[3]

-

Add 4 mL of acetonitrile, 0.015 g of sodium iodide, and 0.3 g of benzyl chloride.[3]

-

Add a stirrer bar, fit a reflux condenser, and heat the mixture under reflux (100-120°C) for 1.5 hours. A white solid may form during this time.[3]

-

After the reflux period, cool the mixture to room temperature, followed by further cooling in an ice bath for 3 minutes.[3]

-

Add 12 mL of diethyl ether to precipitate the product.[3]

-

Filter the crystals and wash them with cold diethyl ether.[3]

-

Dry the final product and record the yield.[3]

Protocol 3: Aqueous-Based Synthesis

An advanced, greener protocol involves using a water-benzyl chloride mixture, where excess benzyl chloride also acts as a solvent.[4][9]

-

Add water and excess benzyl chloride to a reaction kettle.[9]

-

Add triphenylphosphine to the heated mixture. The exothermic heat of the reaction is utilized to maintain the reaction (reflux).[9]

-

After the reaction is complete, the product, which is soluble in the aqueous layer, is separated from the unreacted benzyl chloride layer.[9]

-

The aqueous solution containing the product undergoes filtration, cooling crystallization, centrifugation, and vacuum drying (95-105°C) to yield the final product.[9]

Quantitative Data Summary

The following table summarizes the quantitative parameters from the described experimental protocols.

| Parameter | Protocol 1 (Chloroform)[8] | Protocol 2 (Acetonitrile)[3] | Protocol 3 (Aqueous)[9] |

| Triphenylphosphine | 6.2 g (0.024 mol) | 0.81 g | 1 part by weight |

| Benzyl Chloride | 3.0 g (0.024 mol) | 0.3 g | 2-3 parts by weight |

| Solvent | Chloroform (20 mL) | Acetonitrile (4 mL) | Water (4-5 parts by weight) |

| Catalyst | None | Sodium Iodide (0.015 g) | None |

| Temperature | Reflux | 100-120°C (Reflux) | 80-85°C (Initial) |

| Reaction Time | 2-3 hours | 1.5 hours | Not specified (uses exothermic heat) |

| Reported Yield | ~7.0 g (~75%) | Not specified | Up to 98% |

| Product Purity | Not specified | Not specified | ≥99% |

Purification Methods

Purification is crucial to remove unreacted starting materials, particularly triphenylphosphine, and other impurities.[4][5]

-

Washing/Trituration: The crude product is often washed with a solvent in which the desired product is poorly soluble, while impurities are soluble.[4] Common washing solvents include diethyl ether, xylene, and dichloromethane.[3][4][8]

-

Recrystallization: For higher purity, the product can be recrystallized. This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing purified crystals to form.[4] A common solvent for recrystallization is ethanol.[1]

References

- 1. This compound | 1100-88-5 [chemicalbook.com]

- 2. homework.study.com [homework.study.com]

- 3. Solved benzyl chloride this compound | Chegg.com [chegg.com]

- 4. This compound | 1100-88-5 | Benchchem [benchchem.com]

- 5. brainly.com [brainly.com]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]

Physical and chemical properties of Benzyltriphenylphosphonium chloride

An In-depth Technical Guide to Benzyltriphenylphosphonium (B107652) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyltriphenylphosphonium chloride (BTPPC) is a quaternary phosphonium (B103445) salt with significant applications in organic synthesis. It is most notably utilized as a precursor to a phosphorus ylide for the Wittig reaction, a critical method for alkene synthesis. Additionally, it serves as an effective phase-transfer catalyst, accelerating reactions between immiscible reactants, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][3][4] It is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][6][7] The compound is stable under standard ambient conditions.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][3][8] |

| Melting Point | ~330°C (decomposition)[5]; ≥300°C | [3] |

| Flash Point | >300°C (572°F) | [5] |

| Density | 1.18 g/cm³ (at 20℃) | [3][9] |

| Vapor Pressure | 0.1 hPa | [3][10] |

| Water Solubility | 74.3 g/L at 20°C; Soluble | [5][6] |

| Other Solubilities | Soluble in alcohol; Insoluble in acetone | [5][6] |

| LogP | -0.7 at 20℃ | [3] |

| Stability | Stable, but hygroscopic and light-sensitive | [3][7][11] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1100-88-5 | [3][12] |

| Molecular Formula | C₂₅H₂₂ClP | [3][12] |

| Molecular Weight | 388.87 g/mol | [3][13] |

| IUPAC Name | benzyl(triphenyl)phosphanium chloride | [12] |

| InChI Key | USFRYJRPHFMVBZ-UHFFFAOYSA-M | [3] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | [14] |

Spectroscopic and Crystallographic Data

NMR Spectroscopy

| Spectrum | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Source(s) |

| ¹H NMR | CDCl₃ | δ: 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz) | [15] |

| ¹³C{¹H} NMR | CDCl₃ | δ: 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), 30.2 (d, J=47Hz) | [16] |

| ³¹P{¹H} NMR | CDCl₃ | δ: 23.8 (s) | [17] |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands provide confirmation of the compound's structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

| 3100-3000 | Stretching | Aromatic C-H | [18] |

| ~1586 | Stretching | Aromatic C=C | [18] |

| ~1437, 1107 | P⁺-C Vibration | Phosphonium Salt | [18][19] |

| ~723, 690 | Bending | Out-of-plane C-H | [18] |

Crystal Structure

This compound typically crystallizes as a monohydrate (Ph₃(PhCH₂)P⁺·Cl⁻·H₂O).[20][21]

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [20] |

| Space Group | P2₁/c | [20] |

| a | 9.7368 (8) Å | [20] |

| b | 19.7474 (17) Å | [20] |

| c | 11.4170 (9) Å | [20] |

| β | 109.728 (9)° | [20] |

| Volume | 2066.4 (3) ų | [20] |

| Z | 4 | [20] |

In the crystal structure, the phosphorus atom is tetrahedrally coordinated. The crystal packing is stabilized by a network of O—H⋯Cl, C—H⋯Cl, and C—H⋯O hydrogen bonds.[20][21]

Applications in Synthesis

The primary applications of this compound are as a Wittig reagent precursor and a phase-transfer catalyst.[1][3][4]

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[22][23] BTPPC is deprotonated by a strong base to form a reactive phosphorus ylide (phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[24][25] The high stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for the reaction.[23]

Caption: Mechanism of the Wittig reaction using BTPPC.

Phase-Transfer Catalysis

BTPPC acts as a phase-transfer catalyst (PTC), facilitating the transport of a reactant from an aqueous phase to an organic phase where the reaction occurs.[1][5] This is crucial for reactions involving water-soluble nucleophiles and organic-soluble electrophiles, enhancing reaction rates and yields.[1][4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via an Sₙ2 reaction between triphenylphosphine and benzyl (B1604629) chloride.[26][27]

Caption: Workflow for the synthesis of BTPPC.

Detailed Methodology:

-

Reagents: In a 50 mL round-bottom flask, combine 3.0 g (0.024 mol) of benzyl chloride, 6.2 g (0.024 mol) of triphenylphosphine, and 20 mL of chloroform.[26]

-

Reaction: Fit the flask with a reflux condenser protected by a drying tube. Heat the mixture to reflux using a water bath and maintain for 2-3 hours.[26]

-

Isolation: After the reaction is complete, remove the solvent by distillation. To the residue, add 5 mL of xylene, mix well, and collect the resulting crystals by vacuum filtration.[26]

-

Purification: Wash the collected crystals with a small volume of dichloromethane.[26]

-

Drying: Dry the purified product in an oven at 110°C for one hour to yield approximately 7 g of colorless crystals. Store the final product in a desiccator.[26]

Wittig Reaction Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol details the reaction of BTPPC with 9-anthraldehyde (B167246).[22]

Detailed Methodology:

-

Ylide Generation: In a 25 mL Erlenmeyer flask, dissolve 0.87 g of this compound and 0.50 g of 9-anthraldehyde in 6 mL of N,N-Dimethylformamide (DMF). Stir the mixture vigorously.[22]

-

Reaction: While stirring, add approximately 10 drops (0.20 mL) of 50% (w/w) aqueous sodium hydroxide (B78521) solution dropwise. Continue to stir vigorously for 30 minutes. The mixture will typically change color from yellow to reddish-orange.[22]

-

Precipitation: After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol (B7761284) and water to precipitate the crude product.[22]

-

Isolation and Purification: Collect the yellow solid via vacuum filtration. Recrystallize the crude product from a minimal amount of hot 1-propanol (approx. 4 mL) to obtain the purified product.[22]

Purification of this compound

If required, the compound can be further purified by recrystallization.

Detailed Methodology:

-

Crystallize the washed solid from ethanol (B145695) (EtOH). The compound forms six-sided plates, often incorporating one molecule of water.[3][28]

Safety and Handling

This compound is classified as hazardous.

-

Hazards: Fatal if swallowed or inhaled.[7][13][29] Causes serious eye damage and may cause respiratory tract irritation.[7][10][13] It is also toxic to aquatic life with long-lasting effects.[10][11]

-

Precautions: Handle in a well-ventilated area or chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[13] Avoid formation of dust.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store under an inert atmosphere due to its hygroscopic nature.[5][6]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[3][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1100-88-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound [chembk.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. This compound | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 15. H-1 NMR Spectrum [acadiau.ca]

- 16. C-13 NMR Spectrum [acadiau.ca]

- 17. P-31 NMR Spectrum [acadiau.ca]

- 18. This compound | 1100-88-5 | Benchchem [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Crystal structure of benzyltriphenylphosphonium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. www1.udel.edu [www1.udel.edu]

- 23. homework.study.com [homework.study.com]

- 24. m.youtube.com [m.youtube.com]

- 25. d.web.umkc.edu [d.web.umkc.edu]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. homework.study.com [homework.study.com]

- 28. This compound CAS#: 1100-88-5 [m.chemicalbook.com]

- 29. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

A Technical Guide to the Solubility of Benzyltriphenylphosphonium Chloride in Common Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Benzyltriphenylphosphonium chloride (BTPPC), a crucial reagent in organic synthesis. Known for its application as a phase-transfer catalyst and as a precursor to Wittig reagents, understanding its solubility is paramount for reaction optimization, purification, and formulation.[1][2] BTPPC is a quaternary phosphonium (B103445) salt, presenting as a white to off-white crystalline powder that is known to be hygroscopic.[1][3][4]

Solubility Profile

The solubility of this compound is dictated by its ionic nature. It generally exhibits high solubility in polar solvents, particularly those capable of solvating both the large organic phosphonium cation and the chloride anion. The available data is primarily qualitative.

Data Presentation: Qualitative Solubility

The following table summarizes the reported solubility of this compound in a range of common laboratory solvents. It is important to note the conflicting reports regarding its solubility in acetone (B3395972).

| Solvent | Chemical Formula | Polarity | Reported Solubility | Source(s) |

| Water | H₂O | Polar Protic | Soluble / Freely Soluble | [1][2][3][5][6][7][8][9][10][11] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2][4][12] |

| Methanol | CH₃OH | Polar Protic | Soluble | [6][7][13] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [5][11] |

| Acetone | C₃H₆O | Polar Aprotic | Contradictory: Soluble / Insoluble | [2][4][6][7][12] |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Polar Aprotic | Poorly Soluble / Soluble enough for reactions | [13][14][15] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble (used as a wash solvent) | [1][13] |

| Toluene (B28343) | C₇H₈ | Non-polar | Poorly Soluble (product precipitates from it) | [14][16] |

| Xylene | C₈H₁₀ | Non-polar | Poorly Soluble (used as a wash solvent) | [15] |

Note on Contradictory Data: The conflicting solubility data for acetone may stem from variations in experimental conditions such as temperature, compound purity, or the presence of moisture, to which the compound is sensitive.[2][4][6][7][12][13] Researchers should perform preliminary solubility tests under their specific experimental conditions.[13] Similarly, solvents like dichloromethane and toluene are used in synthesis, suggesting some degree of solubility, but also for washing the final product, indicating that it is not highly soluble.[13][14][15][16]

Experimental Protocol for Solubility Determination

No standardized quantitative solubility data for this compound is readily available in the literature. The following is a detailed methodology for the isothermal equilibrium method, adapted from standard practices for organic salts, which can be employed to generate reliable quantitative data.[17][18] Given the hygroscopic nature of BTPPC, all procedures must be conducted under moisture-free conditions (e.g., in a glovebox or using a Schlenk line).[17][18]

Materials and Equipment

-

Solute: this compound (purity ≥99%)

-

Solvents: Anhydrous grade of all solvents to be tested

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Constant temperature incubator/shaker or magnetic stir plate with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, Gravimetric analysis setup)

-

Glovebox or Schlenk line for moisture control

-

Experimental Procedure

-

Preparation: Place a precisely weighed excess amount of this compound (e.g., 1-2 grams) into a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precisely known volume or mass of the desired anhydrous solvent (e.g., 10 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the slurry for a predetermined period to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[17][18] Preliminary experiments can determine the minimum time required to achieve a stable concentration.[18]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe, and immediately pass it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations.

-

Quantification:

-

Gravimetric Method: Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Chromatographic Method (HPLC): Accurately dilute a known volume of the saturated filtrate with a suitable mobile phase. Quantify the concentration against a pre-prepared calibration curve of known this compound concentrations.[17][18]

-

-

Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L) from the weight of the dissolved solid and the volume/mass of the solvent used, or from the concentration determined by HPLC.

Visualization of Experimental Workflow

The logical flow for determining the solubility of a chemical compound is critical for ensuring reproducible and accurate results. The following diagram illustrates the key stages of the process described in the experimental protocol.

Caption: Diagram 1: Experimental Workflow for Solubility Determination.

References

- 1. This compound CAS#: 1100-88-5 [m.chemicalbook.com]

- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. echemi.com [echemi.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. This compound | 1100-88-5 | TCI AMERICA [tcichemicals.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound(1100-88-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | CAS#:1100-88-5 | Chemsrc [chemsrc.com]

- 11. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound | 1100-88-5 | Benchchem [benchchem.com]

- 14. 1100-88-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet and handling precautions for Benzyltriphenylphosphonium chloride

A Technical Guide to the Safe Handling of Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTPPC) is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis. It serves as a key reagent in Wittig olefinations for the synthesis of trans-stilbenes and cinnamates, and also functions as a phase transfer catalyst.[1] Its applications extend to the synthesis of various bioactive compounds and materials.[1] However, BTPPC is a hazardous chemical that is fatal if swallowed or inhaled and toxic in contact with skin.[2][3][4] This guide provides a comprehensive overview of its safety data, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification

Proper identification is the first step in chemical safety. Key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| Chemical Name | This compound | [2][3][5] |

| Synonyms | BTPPC, Triphenyl(phenylmethyl)phosphonium chloride, (Phenylmethyl)triphenylphosphonium chloride | [3][6] |

| CAS Number | 1100-88-5 | [2][3][5] |

| Molecular Formula | C₂₅H₂₂ClP | [5][7][8] |

| Molecular Weight | 388.87 g/mol | [5][8] |

| Appearance | White to off-white powder/solid | [1][7] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The signal word for this chemical is "Danger" .[2][3][5]

GHS Hazard Classification

The following table details the GHS classifications for this substance.

| Hazard Class | Category | Reference |

| Acute Toxicity, Oral | Category 2 | [2][3][7] |

| Acute Toxicity, Inhalation | Category 2 | [2][3][7] |

| Acute Toxicity, Dermal | Category 3 | [2] |

| Serious Eye Damage/Irritation | Category 1 / 2A | [2][3][7] |

| Skin Corrosion/Irritation | Category 2 | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | [2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | [3][7] |

| Acute Aquatic Toxicity | Category 1 / 2 | [2][7] |

| Chronic Aquatic Toxicity | Category 1 / 2 | [2][7] |

Key Hazard (H) and Precautionary (P) Statements

Understanding these statements is critical for safe handling.

| Type | Code | Statement | Reference |

| Hazard | H300+H330 | Fatal if swallowed or if inhaled. | [2][4] |

| H311 | Toxic in contact with skin. | [2] | |

| H315 | Causes skin irritation. | [2] | |

| H318/H319 | Causes serious eye damage/irritation. | [2][3][4] | |

| H335 | May cause respiratory irritation. | [2][3][4] | |

| H372 | Causes damage to organs through prolonged or repeated exposure. | [4] | |

| H410/H411 | Very toxic/toxic to aquatic life with long lasting effects. | [2] | |

| Precautionary | P260 | Do not breathe dust. | [2][4] |

| P264 | Wash skin thoroughly after handling. | [2][4] | |

| P270 | Do not eat, drink or smoke when using this product. | [2][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][9] | |

| P284 | Wear respiratory protection. | [2][4] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10] | |

| P405 | Store locked up. | [2][4][10] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][4][10] |

Physical, Chemical, and Toxicological Properties

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | ≥300 °C (decomposes) | [11] |

| Flash Point | >300 °C (>572 °F) | [3] |

| Water Solubility | Soluble | [1][12] |

| Stability | Stable under recommended storage conditions. Hygroscopic and light sensitive. | [1][2][3][7] |

| Incompatibilities | Strong oxidizing agents, bases. | [2][3][7] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), hydrogen chloride gas, oxides of phosphorus, phosphine. | [2][3][7][13] |

Acute Toxicity Data

| Route | Species | Value | Reference |

| LD50 Oral | Rat | 43 mg/kg | [2][14] |

| LC50 Inhalation | Rat | 0.13 mg/L (4 h) | [2] |

Experimental and Handling Protocols

Strict adherence to handling and storage protocols is mandatory to mitigate the significant risks associated with BTPPC.

Safe Handling Protocol

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to keep airborne concentrations low.[2][3] Ensure that a safety shower and an eyewash fountain are readily accessible and in close proximity to the workstation.[2][3]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 5.

-

Procedural Discipline :

Storage Protocol

-

Store in a tightly closed, properly labeled container.[2][5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[2][3]

-

The substance is hygroscopic; protect from moisture.[3][5][14] It is also light-sensitive.[3][7]

-

The storage area should be secure and accessible only to authorized personnel ("Store locked up").[2][10]

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary method of exposure reduction, supplemented by mandatory PPE.

| Control Type | Specifications | Reference |

| Engineering Controls | Handle exclusively in a chemical fume hood. Use adequate general and local exhaust ventilation. | [2][3][5] |

| Eye/Face Protection | Wear chemical splash-resistant safety goggles or a face shield. Equipment should be approved under standards like OSHA 29 CFR 1910.133 or EU EN166. | [2][5][10][15] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Select glove material based on chemical resistance and duration of use. | [2][5][10][15] |

| Respiratory Protection | For operations likely to generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face particle respirator (N100 or P3) or a supplied-air respirator may be necessary depending on the exposure risk. | [3][5][10] |

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of any exposure. Medical attention is required in all cases of exposure.[3]

First-Aid Protocol by Route of Exposure

-

General Advice : Remove the victim from the dangerous area. Show this safety data sheet to the attending physician.[2][3]

-

Inhalation :

-

Skin Contact :

-

Eye Contact :

-

Ingestion :

Caption: Emergency first-aid response flowchart for exposure incidents.

Accidental Release and Disposal Procedures

Accidental Release (Spill) Protocol

-

Evacuate : Keep unprotected personnel away and upwind of the spill.[3][5]

-

Ventilate : Ensure adequate ventilation in the spill area.[3][5]

-

Contain : Prevent the substance from entering drains, surface water, or the ground water system.[3][5]

-

Protect : Wear full personal protective equipment, including respiratory protection, during cleanup.[3][5]

-

Clean-up :

-

Decontaminate : Clean the affected area once the material has been removed.

Waste Disposal Protocol

-

Disposal must be conducted by a licensed professional waste disposal company.[5]

-

The chemical is classified as hazardous waste. Generators must consult federal, state, and local regulations to ensure complete and accurate classification and disposal.[2]

-

Do not dispose of the material into the environment, drains, or sewer systems.[5]

-

Contaminated packaging should be treated as unused product and disposed of as hazardous waste.[2][5]

Caption: Step-by-step procedure for responding to an accidental spill.

References

- 1. This compound | 1100-88-5 [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. This compound(1100-88-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. durhamtech.edu [durhamtech.edu]

- 11. thomassci.com [thomassci.com]

- 12. This compound | CAS#:1100-88-5 | Chemsrc [chemsrc.com]

- 13. fishersci.ie [fishersci.ie]

- 14. tcichemicals.com [tcichemicals.com]

- 15. schoolcraft.mi.newlook.safeschoolssds.com [schoolcraft.mi.newlook.safeschoolssds.com]

A Technical Guide to the Purity Specifications of Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for Benzyltriphenylphosphonium chloride (CAS No. 1100-88-5). The information collated is intended to support researchers, scientists, and drug development professionals in the effective sourcing, analysis, and application of this critical reagent.

Purity and Physical Properties

This compound is a quaternary phosphonium (B103445) salt widely utilized as a Wittig reagent in organic synthesis and as a phase-transfer catalyst. The purity of this reagent is paramount to ensure reaction specificity and yield. The typical purity specifications and physical properties, as compiled from various suppliers, are summarized below.

| Parameter | Specification |

| Purity (Assay) | ≥99% (by Titration) |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 300 °C (decomposes) |

| Solubility | Soluble in water and alcohol. Insoluble in acetone. |

| Molecular Formula | C₂₅H₂₂ClP |

| Molecular Weight | 388.87 g/mol |

Analytical Methods for Purity Determination

A combination of analytical techniques is employed to confirm the identity and assess the purity of this compound. These methods provide both qualitative and quantitative data.

Titration

Argentometric or non-aqueous titrations are commonly cited for the assay of this compound. These methods are robust for determining the halide content and overall salt purity.

Experimental Protocol: Argentometric Titration

This protocol is a representative method for the determination of the chloride content in this compound.

-

Preparation of Standard Solution: Accurately weigh approximately 300-400 mg of this compound and dissolve it in 50 mL of deionized water.

-

Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution.

-

Endpoint Detection: The endpoint can be determined potentiometrically using a silver electrode or visually using an indicator such as potassium chromate (B82759) (Mohr's method) or an adsorption indicator (Fajans' method).[1] For potentiometric titration, a sharp inflection in the potential curve indicates the endpoint.

-

Calculation: The percentage purity is calculated based on the volume of AgNO₃ consumed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from potential impurities, providing a more detailed purity profile.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is employed.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total peak area to determine the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation and purity assessment of this compound. Both ¹H and ³¹P NMR are utilized.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic signals for the benzyl (B1604629) and phenyl protons should be observed. The absence of significant impurity peaks confirms the purity.

-

³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single sharp peak is expected for pure this compound. The presence of other phosphorus-containing impurities would result in additional signals.

-

Data Interpretation: The chemical shifts and integration values of the peaks are analyzed to confirm the structure and estimate the purity.

Potential Impurities

The primary route for the synthesis of this compound is the reaction of triphenylphosphine (B44618) with benzyl chloride. Potential impurities can arise from unreacted starting materials or side reactions.

-

Triphenylphosphine: Unreacted starting material.

-

Benzyl Chloride: Unreacted starting material.

-

Triphenylphosphine oxide: Can be formed by oxidation of triphenylphosphine, particularly if the reaction is not carried out under anhydrous conditions.[3] It is also a major byproduct of the Wittig reaction itself.[2]

-

Solvent Residues: Residual solvents from the synthesis and purification process.

The analytical methods described in the previous section, particularly HPLC and NMR, are effective for the detection and quantification of these potential impurities.

Application in the Wittig Reaction

A primary application of this compound is as a precursor to the corresponding ylide in the Wittig reaction for the synthesis of alkenes.

Workflow for a Typical Wittig Reaction

Caption: A logical workflow of the Wittig reaction.

The Wittig reaction commences with the deprotonation of this compound by a strong base to form a phosphorus ylide.[2] This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. Subsequent ring closure yields an oxaphosphetane, which then decomposes to the final alkene product and triphenylphosphine oxide.[2][4] The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.

References

A Technical Guide to Research-Grade Benzyltriphenylphosphonium Chloride for Scientists and Drug Development Professionals

An in-depth guide to sourcing high-purity Benzyltriphenylphosphonium (B107652) chloride, its applications in organic synthesis, and protocols for its use.

Benzyltriphenylphosphonium chloride is a quaternary phosphonium (B103445) salt indispensable in modern organic synthesis, most notably as a precursor to the phosphonium ylide required for the Wittig reaction. This reaction is a cornerstone for the stereoselective synthesis of alkenes from aldehydes and ketones, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, key technical data, and detailed experimental protocols for the effective use of this versatile reagent.

Commercial Suppliers and Product Specifications

The selection of a suitable supplier for this compound is crucial to ensure the reliability and reproducibility of experimental results. Research-grade material should be of high purity, with clear specifications provided by the vendor. Below is a comparison of offerings from several reputable suppliers.

| Supplier | Purity/Grade | Available Quantities | Physical Form | Melting Point (°C) | Analytical Data Highlights |

| Sigma-Aldrich (Merck) | ≥99%[1] | 5g, 25g, 100g | Powder[1] | ≥300[1] | Assay available on Certificate of Analysis.[1] |

| Thermo Scientific Chemicals | 99%[2] | 25g, 100g, 500g | Powder[2] | >300[2] | Assay (Titration ex Chloride): ≥98.5 to ≤101.5%[2] |

| Santa Cruz Biotechnology | Research Grade | 10g, 25g | Powder | - | Certificate of Analysis available with lot-specific data.[3] |

| Chem-Impex | ≥99% (Assay by titration)[4] | 25g, 100g, 500g, 1kg | White to off-white crystalline powder[4] | >300[4] | Purity confirmed by titration.[4] |

| Lab Pro Inc. | Min. 98.0% (HPLC, T)[5] | 10g, 25g, 100g, 500g | Solid[5] | - | Purity determined by HPLC and Titration.[5] |

Key Applications in Organic Synthesis

This compound is primarily used in the Wittig reaction to introduce a benzylidene group. This reaction is highly valued for its reliability and the predictable stereochemistry of the resulting alkene.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide. The ylide is typically generated in situ by treating the phosphonium salt with a strong base.

Experimental Protocols

Synthesis of trans-Stilbene (B89595) via the Wittig Reaction

This protocol outlines the synthesis of trans-stilbene from benzaldehyde (B42025) and this compound.

Materials and Reagents:

-

This compound

-

Benzaldehyde

-

50% aqueous Sodium Hydroxide (B78521) (NaOH)

-

Anhydrous Sodium Sulfate

-

Ethanol (B145695) (95%)

-

Iodine (for isomerization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane.

-

Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the mixture. The reaction is often biphasic, and vigorous stirring is essential to facilitate the reaction at the interface.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isomerization (optional but recommended for trans product): After drying, the dichloromethane solution can be treated with a catalytic amount of iodine and exposed to light to isomerize the cis-stilbene (B147466) to the more stable trans-isomer.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield trans-stilbene as a white crystalline solid.

Visualizing Key Processes

To aid in the understanding of the chemical processes and decision-making workflows, the following diagrams are provided.

Caption: The reaction mechanism of the Wittig reaction.

Caption: Workflow for selecting a commercial supplier.

References

The Genesis of a Reagent: An In-Depth Technical Guide to the Historical Development and Discovery of Phosphonium Salts

For Immediate Release

This technical guide provides a comprehensive overview of the historical development and discovery of phosphonium (B103445) salts, tracing their origins from early 19th-century organophosphorus chemistry to their crucial role in modern synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key discoveries, experimental protocols, and the evolution of our understanding of these versatile compounds.

Early Explorations in Organophosphorus Chemistry

The journey to understanding phosphonium salts began with the foundational work on organophosphorus compounds. While the synthesis of organophosphates was explored in the early 19th century by chemists such as Jean Pierre Boudet, it was the pioneering work of August Wilhelm von Hofmann and Auguste Cahours in the mid-19th century that laid the groundwork for the discovery of phosphonium salts.[1][2][3] Their collaborative research, detailed in the seminal 1857 publication "Researches on the phosphorus-bases," marked a turning point in the field.[4][5][6]

The Landmark Discovery by Hofmann and Cahours

In their 1857 paper, Hofmann and Cahours detailed the synthesis of the first quaternary phosphonium salts.[4][5][6] Their work established a new class of organophosphorus compounds and provided the first insights into their reactivity. A key reaction they described, which would later be known as the Cahours-Hofmann reaction, involved the cleavage of phosphonium hydroxides to produce trialkylphosphine oxides.[7]

Key Discoveries by Hofmann and Cahours (1857):

| Discovery | Significance |

| Synthesis of Trialkylphosphines | The necessary precursors for the formation of phosphonium salts. |

| Quaternization of Trialkylphosphines | The first successful synthesis of tetraalkylphosphonium salts, including tetraethylphosphonium iodide. |

| The "Cahours-Hofmann Reaction" | A fundamental reaction demonstrating the stability of the phosphonium cation and providing a route to phosphine (B1218219) oxides. |

| Isolation and Characterization | The first documented isolation and initial characterization of this new class of compounds, laying the foundation for future research. |

Experimental Protocols of the Pioneers

The experimental methodologies employed by Hofmann and Cahours, though rudimentary by modern standards, were meticulous for their time. Their work provides a valuable window into 19th-century synthetic chemistry.

Synthesis of Triethylphosphine (B1216732) (Hofmann & Cahours, 1857)

Hofmann and Cahours prepared triethylphosphine, a crucial precursor, by reacting phosphorus trichloride (B1173362) with zinc diethyl. The resulting product was then distilled to yield the tertiary phosphine.

Synthesis of Tetraethylphosphonium Iodide (Hofmann & Cahours, 1857)

The first synthesis of a quaternary phosphonium salt involved the direct reaction of their newly synthesized triethylphosphine with ethyl iodide.

Reactants:

-

Triethylphosphine

-

Ethyl Iodide

Procedure: Hofmann and Cahours observed that the combination of triethylphosphine and ethyl iodide resulted in a vigorous reaction, directly yielding crystalline tetraethylphosphonium iodide. Further details from their original publication are being actively researched to provide a more comprehensive experimental protocol.

The Evolving Understanding of Structure

The initial structural interpretation of phosphonium salts in the 19th century was based on the prevailing valence theories. The tetrahedral geometry of the phosphonium cation, with the phosphorus atom at the center bonded to four organic substituents, was a significant conceptual development. This understanding was crucial for predicting the reactivity of these salts and their subsequent application in organic synthesis.

Visualizing the Pathway to Discovery

The following diagram illustrates the key conceptual steps leading to the discovery of phosphonium salts by Hofmann and Cahours.

The Road to the Wittig Reaction and Beyond

The pioneering work of Hofmann and Cahours laid the essential groundwork for future discoveries. Over the next century, the synthesis and reactivity of phosphonium salts were further explored. This cumulative knowledge culminated in the groundbreaking discovery of the Wittig reaction in 1954 by Georg Wittig, a discovery for which he was awarded the Nobel Prize in Chemistry in 1979. The Wittig reaction, which utilizes phosphonium ylides generated from phosphonium salts, revolutionized the synthesis of alkenes and remains a cornerstone of modern organic chemistry.

This guide serves as a testament to the incremental nature of scientific discovery, where the foundational work of early pioneers paves the way for transformative innovations. The continued study of phosphonium salts and their reactivity promises to yield new and powerful tools for chemical synthesis and drug development.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Full text of "The Atlantis" [archive.org]

- 4. Paper, 'Researches on the phosphorus-bases' by A W [August Wilhelm von] Hofmann and Augtus [Augustus] Cahours | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Phosphonium - Wikipedia [en.wikipedia.org]

- 7. Cahours-Hofmann-Reaktion – Wikipedia [de.wikipedia.org]

A Comprehensive Technical Guide to Phase-Transfer Catalysis Utilizing Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful and versatile methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as a solid and a liquid or, more commonly, an aqueous and an organic phase.[1] This technique is particularly valuable when one reactant is an ionic species soluble in an aqueous phase (like a salt) and the other is a nonpolar organic substrate soluble in an organic solvent.[2] In the absence of a catalyst, the reaction between these two species is often exceedingly slow or does not occur at all, as the reactants are physically separated.

The core principle of PTC involves the use of a phase-transfer agent, or catalyst, which is typically a quaternary 'onium' salt, such as a phosphonium (B103445) or ammonium (B1175870) salt.[1] This catalyst possesses both hydrophilic and lipophilic properties, allowing it to transport a reactant from one phase to another where the reaction can then proceed.[2] This process not only accelerates reaction rates but also often leads to higher yields, improved selectivity, and milder reaction conditions, making it a cornerstone of green chemistry by reducing the need for harsh solvents and reagents.[1]

The Central Role of Phosphonium Salts in PTC

Among the various phase-transfer catalysts, quaternary phosphonium salts have emerged as a highly effective and versatile class of compounds. These salts are characterized by a central phosphorus atom bonded to four organic substituents, creating a positively charged cation.[3] The lipophilicity of the phosphonium cation can be readily tuned by modifying the organic groups, which in turn influences its solubility in the organic phase and its catalytic efficiency.

The general mechanism of phase-transfer catalysis involving a phosphonium salt (Q⁺X⁻) in a liquid-liquid system can be described as follows:

-

Anion Exchange: At the interface of the aqueous and organic phases, the phosphonium salt exchanges its original anion (X⁻) for the reacting anion (Y⁻) from the aqueous phase.

-

Transport to the Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted into the organic phase.

-

Reaction: In the organic phase, the "naked" anion (Y⁻) is highly reactive and readily reacts with the organic substrate (RX) to form the desired product (RY).

-

Catalyst Regeneration: The phosphonium cation then pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the catalytic cycle.

This continuous process allows for the stoichiometric reaction to occur with only a catalytic amount of the phosphonium salt.

Advantages of Phosphonium Salts over Ammonium Salts

While both quaternary ammonium and phosphonium salts are effective phase-transfer catalysts, phosphonium salts often exhibit superior performance, particularly in demanding industrial applications. The key advantages include:

-

Higher Thermal Stability: Phosphonium salts are generally more thermally stable than their ammonium counterparts. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[2][4] This degradation reduces catalyst efficiency and can introduce impurities. Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring elevated temperatures.[4]

-

Enhanced Chemical Stability: The greater stability of phosphonium salts also extends to their resistance to chemical degradation under strongly basic conditions.

-

Superior Catalytic Activity: In many instances, phosphonium-based catalysts have demonstrated superior performance.[4] This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[4]

Quantitative Comparison of Catalyst Performance

The superior performance of phosphonium salts can be quantified in various organic transformations. The following tables summarize the comparative data for phosphonium versus ammonium-based phase-transfer catalysts in specific reactions.

Table 1: Alkylation of Sodium Benzoate (B1203000) with Butyl Bromide

| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |

| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |

| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |

| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 91 |

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2]

Table 2: Metal Extraction from Spent Hydrodesulfurization Catalysts

| Catalyst System | Metal | Recovery Rate (%) |

| Phosphonium-based (Cyp-IL) | Molybdenum (Mo) | 91 |

| Vanadium (V) | 82.5 | |

| Ammonium-based (Ali-IL) | Molybdenum (Mo) | 75 |

| Vanadium (V) | 68 |

Applications in Drug Development and Pharmaceutical Synthesis

The robustness and efficiency of phosphonium salt-mediated PTC have made it an invaluable tool in the synthesis of pharmaceuticals and their intermediates.[1] The ability to conduct reactions under milder conditions with higher yields is particularly advantageous in multi-step syntheses of complex drug molecules.

Chiral phosphonium salts have also gained prominence as catalysts for asymmetric phase-transfer reactions, enabling the enantioselective synthesis of chiral compounds, a critical aspect of modern drug development.[5] These catalysts have been successfully applied in various asymmetric transformations, including alkylations, Michael additions, and aminations, often providing high yields and excellent enantioselectivities.[3][6]

Experimental Protocols

Synthesis of Butyl Benzoate via Phase-Transfer Catalysis

Objective: To synthesize butyl benzoate from sodium benzoate and 1-bromobutane (B133212) using a phosphonium salt as a phase-transfer catalyst.

Materials:

-

Sodium Benzoate

-

1-Bromobutane

-

Tetra Phenyl Phosphonium Bromide (TPPB)

-

Toluene

-

Deionized Water

-

15% NaCl solution (brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium benzoate (1 equivalent), deionized water, and toluene to create a biphasic system.

-

Add 1-bromobutane (1 equivalent) and Tetra Phenyl Phosphonium Bromide (0.01 equivalents) to the flask.

-

Heat the mixture to 60°C and stir vigorously for 1 hour.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-